6-methyl-5-oxa-8-azaspiro[3.5]nonane
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Overview
Description
6-methyl-5-oxa-8-azaspiro[3.5]nonane is a heterocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-oxa-8-azaspiro[3.5]nonane typically involves the condensation of cyclohexanone with butylamine, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-oxa-8-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The nitrogen and oxygen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
6-methyl-5-oxa-8-azaspiro[3.5]nonane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of nitrogen and oxygen atoms in the ring system allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-6-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but lacks the oxygen atom present in 6-methyl-5-oxa-8-azaspiro[3.5]nonane.
2-oxa-6-azaspiro[3.5]nonane oxalate: This compound features an additional oxygen atom in the ring system and is studied for its unique chemical properties.
Uniqueness
This compound is unique due to the presence of both nitrogen and oxygen atoms in its spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1482133-58-3 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-methyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-5-9-6-8(10-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
GVFWFJBFIIIDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2(O1)CCC2 |
Purity |
95 |
Origin of Product |
United States |
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